molecular formula C14H7F6N3O B612228 GS967

GS967

Katalognummer: B612228
Molekulargewicht: 347.21 g/mol
InChI-Schlüssel: FEVBKJITJDHASC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is under investigation for treating arrhythmias, epilepsy, and migraine-related disorders. GS967 reduces AP duration (APD) and beat-to-beat variability (STV) by preferentially binding to inactivated sodium channels, thereby suppressing proarrhythmic triggers like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) . Unlike traditional sodium channel blockers, this compound minimally affects peak sodium current (INaP) or conduction parameters (QRS interval) at therapeutic concentrations, preserving cardiac and neuronal excitability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GS967 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of advanced organic synthesis techniques, including the formation of triazolo and pyridine rings .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms, including solid and solution forms, for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GS967 unterliegt vorwiegend Reaktionen, die mit seiner Wechselwirkung mit Natriumkanälen zusammenhängen. Es zeigt eine verwendungsabhängige Blockierung (UDB) des Natriumstroms, was ein Schlüsselelement seiner Antiarrhythmika-Wirkung ist .

Häufige Reagenzien und Bedingungen: Die Verbindung wird in der Regel in Gegenwart von Natriumkanalverstärkern oder -inhibitoren untersucht, um ihre Wirksamkeit zu beurteilen. Häufige Reagenzien sind ATX-II, ein Verstärker des späten Natriumstroms, und E-4031, ein IKr-Inhibitor .

Hauptsächlich gebildete Produkte: Das Hauptprodukt der Wechselwirkung von this compound mit Natriumkanälen ist die Hemmung des späten Natriumstroms, die zur Stabilisierung der Herzaktionspotenziale und zur Reduzierung von Arrhythmien beiträgt .

Wissenschaftliche Forschungsanwendungen

Epilepsy Treatment

GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.

  • Case Study: SCN8A Encephalopathy
    • In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
      • Lower seizure burden : Mice treated with this compound exhibited a marked decrease in seizure episodes.
      • Increased survival rates : Untreated mice showed high mortality rates due to seizures, while those receiving this compound had improved survival outcomes .
  • Mechanistic Insights
    • This compound was shown to block persistent sodium currents without affecting peak currents, normalizing action potential morphology and reducing neuronal excitability. This action is crucial for managing conditions like SCN8A encephalopathy where persistent sodium current plays a pivotal role .

Data Table: Efficacy of this compound in Epileptic Models

ParameterUntreated MiceThis compound Treated Mice
Seizure Frequency (episodes/day)HighSignificantly Reduced
Survival Rate (6 months)20%100%
Behavioral ToxicityPresentAbsent

Antiarrhythmic Properties

This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.

  • Case Study: Ventricular Arrhythmias
    • In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
      • Efficacy in Reducing Arrhythmias : The compound significantly prevented early afterdepolarizations (EADs) and abolished polymorphic ventricular tachycardia (PVT) in experimental settings .
  • Mechanistic Insights
    • By inhibiting I_NaL, this compound stabilizes cardiac action potentials, thereby reducing the risk of arrhythmias. This property makes it a promising candidate for treating conditions like ischemic heart disease and heart failure .

Data Table: Effects of this compound on Cardiac Function

ParameterControl GroupThis compound Treated Group
Frequency of EADsHighSignificantly Reduced
Incidence of PVTPresentAbsent
Action Potential DurationProlongedNormalized

Wirkmechanismus

GS967 exerts its effects by selectively inhibiting the late sodium current in cardiac myocytes. This inhibition is achieved through a use-dependent block mechanism, where the compound preferentially binds to and stabilizes the inactivated state of sodium channels. This action reduces the persistent sodium current and helps in normalizing cardiac action potentials .

Vergleich Mit ähnlichen Verbindungen

Mexiletine

  • Mechanism : Mexiletine, a Class I/B antiarrhythmic, inhibits both INaP and INaL but with slower offset kinetics compared to GS967 .
  • Electrophysiological Effects :
    • Reduces INaL density by 59.1% (vs. 80.4% for this compound) and APD variability by 24.6% (vs. 42.1% for this compound) .
    • Prolongs AP triangulation (APD30 reduction > APD90) less effectively than this compound .
  • Clinical Limitations : Mexiletine causes CNS side effects (e.g., tremor, dizziness) due to broad sodium channel isoform inhibition, whereas this compound exhibits higher brain penetration with fewer off-target effects .

Ranolazine

  • Mechanism: Ranolazine inhibits INaL, IKr, and late calcium current (ICa), leading to mixed ion channel effects .
  • Efficacy: this compound suppresses EADs and DADs at 30–100 nM, whereas ranolazine requires higher concentrations (≥1 µM) . In ischemia models, this compound reduces spatial repolarization dispersion by 65%, outperforming ranolazine in preventing Torsades de Pointes (TdP) .
  • Selectivity: Ranolazine’s ICa inhibition causes negative inotropy, limiting its use in heart failure, while this compound preserves contractility .

Flecainide

  • Mechanism : Flecainide (Class IC) strongly inhibits INaP, slowing conduction (QRS prolongation) and increasing arrhythmia risk in structural heart disease .
  • Comparison: this compound shortens APD without altering QRS duration, whereas flecainide prolongs QRS by 64% at 8 mg/kg . In SCN5A mutation models, this compound normalizes APD and suppresses triggered activity, while flecainide exacerbates conduction defects .

Eleclazine (GS-6615)

  • Similarities: Both this compound and eleclazine are dihydrobenzoxazepinone derivatives with INaL selectivity .
  • Differences :
    • Eleclazine has a longer half-life but lower potency (IC50 = 0.21 µM for INaL vs. 0.13 µM for this compound) .
    • This compound demonstrates superior efficacy in reducing ischemia-induced alternans and repolarization heterogeneity .

Key Research Findings

Antiarrhythtic Efficacy

Parameter This compound Mexiletine Ranolazine
INaL Inhibition 79–90% at 1 µM 63% at 40 µM 50–60% at 10 µM
APD Shortening 60–65% in AVB models 24.6% in canine myocytes 20–30% in rabbit hearts
EAD Suppression Full at 30 nM Partial at 40 µM Partial at 10 µM
CNS Side Effects Low (high brain penetration) High (tremor, dizziness) Minimal

Controversies and Limitations

  • Selectivity Debate : While this compound is marketed as a selective INaL inhibitor, it also inhibits INaP at higher concentrations (≥1 µM), questioning its classification .
  • Inconsistent EAD Suppression : In canine myocytes, 1000 nM this compound blocks 90% INaL but fails to suppress EADs in 35–40% of cells, suggesting additional triggers (e.g., calcium overload) .
  • CNS Penetration Risks : this compound’s use-dependent block of neuronal sodium isoforms may limit its antiarrhythmic utility despite preclinical efficacy .

Biologische Aktivität

GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.

This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.

Efficacy in Epilepsy Models

Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:

  • Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
  • SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .

Table: Summary of Efficacy in Animal Models

ModelTreatment DurationSeizure Frequency ReductionSurvival ImprovementReference
Scn1a +/− (Dravet)Acute100% (0 seizures)Yes
Scn8a-N1768D/+ChronicSignificant reductionYes
Scn2a Q54AcuteReduced spontaneous firingYes

Cardiac Applications

In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:

  • Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
  • Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .

Case Studies and Experimental Data

  • Study on Persistent Sodium Current :
    • Researchers assessed the effect of this compound on persistent sodium current using patch-clamp techniques. Results indicated that this compound potently blocked INaP without affecting peak current levels, providing a therapeutic advantage over traditional sodium channel blockers like phenytoin .
  • Electrophysiological Effects :
    • In isolated ventricular myocytes from mutant mice models, this compound reduced action potential upstroke velocity but did not significantly alter conduction velocity, indicating a targeted effect on excitability rather than overall conduction properties .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GS967 in cardiac electrophysiology, and how is its selectivity for late sodium current (INaL) validated experimentally?

this compound selectively inhibits the late sodium current (INaL) with an IC50 of 0.13 µM in ventricular myocytes and 0.21 µM in isolated hearts, as demonstrated using ATX-II-induced INaL enhancement models. Its selectivity is confirmed by minimal effects on peak sodium current (INaP) at hyperpolarized holding potentials (−120 mV) and negligible impact on potassium currents (IKr) or action potential duration (APD) under baseline conditions. Methodologically, voltage-clamp protocols with step depolarizations and APD measurements in isolated cardiomyocytes are standard validation approaches .

Q. Which experimental models are commonly used to study this compound's antiarrhythmic effects, and what key parameters are measured?

Preclinical models include:

  • Ischemia/reperfusion-induced arrhythmias : this compound reduces APD dispersion and suppresses ventricular fibrillation (VF) by decreasing depolarization heterogeneity.
  • ATX-II/E-4031 models : this compound reverses proarrhythmic effects (early afterdepolarizations, EADs) and prevents torsades de pointes (TdP).
  • Oxidative stress models : H2O2-induced ventricular tachycardia (VT) and VF are suppressed via INaL inhibition. Key parameters: APD variability, INaL density (via voltage-clamp), and arrhythmia incidence (electrogram recordings) .

Q. How does this compound differ from traditional Class I antiarrhythmic drugs like mexiletine in modulating sodium currents?

Unlike mexiletine (a Class I/B drug), this compound exhibits faster offset kinetics (recovery time constant: 110 ms vs. 289 ms for mexiletine) and stronger INaL suppression (79% vs. 63% reduction in current integrals). While both drugs reduce beat-to-beat APD variability, this compound shows greater specificity for INaL over INaP at therapeutic concentrations, minimizing proarrhythmic risks associated with peak sodium channel blockade .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's efficacy in suppressing early afterdepolarizations (EADs)?

Some studies report this compound fails to fully suppress EADs in canine ventricular myocytes (35–40% persistence at 1 µM), despite strong INaL inhibition. This discrepancy may arise from differences in experimental conditions (e.g., pacing rates, species-specific ion channel expression) or contributions from calcium-dependent proarrhythmic mechanisms. Methodological recommendations:

  • Use dynamic clamp to simulate human INaL/ICa interactions.
  • Compare results across species (e.g., murine vs. canine models) .

Q. What methodologies are critical for assessing this compound's frequency-dependent INaL blockade in translational studies?

  • Action potential voltage clamp (APVC) : Quantifies INaL during physiologically shaped action potentials.
  • Use-dependent protocols : Apply rapid pacing (e.g., 2.5 Hz) to evaluate INaL inhibition kinetics.
  • Recovery from inactivation : Measure time constants (τ) of Vmax recovery post-pacing to assess drug binding kinetics. Example: this compound exhibits use-dependent block (UDB) with an IC50 of 0.07 µM for INaP, superior to ranolazine (IC50 = 16 µM) .

Q. How does this compound's efficacy in neurological models (e.g., Dravet syndrome) inform its cardiac applications?

In Scn1a+/- mice, this compound reduces seizure incidence by selectively suppressing pyramidal neuron excitability without affecting interneurons. This neuron-specific modulation parallels its cardiac selectivity for INaL over INaP. Researchers can leverage patch-clamp electrophysiology in hippocampal slices to compare sodium current inhibition profiles in neuronal and cardiac tissues .

Q. What statistical approaches are recommended for analyzing this compound's effects on arrhythmia burden in large-scale studies?

  • Nonparametric repeated-measures ANOVA : For comparing arrhythmia incidence pre/post-GS967 in ex vivo heart models.
  • Fisher’s exact test : To assess categorical outcomes (e.g., VT/VF termination rates).
  • Multivariate regression : For correlating APD shortening with arrhythmia suppression in heterogeneous myocardial substrates .

Q. Data Contradictions and Methodological Challenges

Q. Why do some studies report minimal effects of this compound on QT interval despite significant APD shortening?

this compound reduces APD without altering ventricular repolarization homogeneity, thereby avoiding QT prolongation. However, species-specific differences (e.g., murine vs. human ion channel isoforms) and experimental pacing rates (e.g., slower rates exaggerate APD changes) can influence outcomes. Standardization of pacing protocols (e.g., CL = 300–1000 ms) is critical for cross-study comparisons .

Q. How can researchers address the debate over this compound's classification as a selective INaL inhibitor?

While this compound was initially classified as a selective INaL blocker, evidence of INaP inhibition at rapid pacing rates (CL = 300–400 ms) challenges this view. Recommendations:

  • Perform concentration-response curves for INaP/INaL across multiple holding potentials.
  • Use mutant sodium channels (e.g., F1760A) to dissect binding sites for INaL vs. INaP .

Q. What translational gaps exist between this compound's in vitro efficacy and in vivo arrhythmia suppression?

In vitro studies show this compound eliminates EADs in isolated myocytes, but in vivo models require higher doses for VT/VF suppression due to pharmacokinetic factors (e.g., protein binding, tissue penetration). Strategies:

  • Combine this compound with β-blockers to enhance antiarrhythmic synergy.
  • Use telemetry in conscious animal models to assess dose-response relationships .

Eigenschaften

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (2.124 g), 4-trifluoromethoxyphenylboronic acid (2.466 g), and sodium carbonate (0.635 g) were suspended in a mixture of DMF (81 mL) and deionized water (9 mL) that was degassed with nitrogen. Tetrakis(triphenylphosphine) palladium (0.462 g) was added and the reaction mixture stirred at 90° C. overnight, concentrated, the residue dissolved in ethyl acetate, and washed with water (2×) and concentrated NaHCO3. The combined organic phase dried over MgSO4 and concentrated, then subjected to gradient chromatography (ethyl acetate/hexane) to produce dark grey solid. The solid was recrystallized from ethyl acetate/hexanes mixture to produce off-white material.
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
2.466 g
Type
reactant
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.